molecular formula C10H12ClNO3 B13664650 Ethyl 6-chloro-4-methoxy-2-methylnicotinate

Ethyl 6-chloro-4-methoxy-2-methylnicotinate

Cat. No.: B13664650
M. Wt: 229.66 g/mol
InChI Key: XRLRUMFXIAUZFU-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-methoxy-2-methylnicotinate is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of nicotinic acid and is characterized by the presence of a chloro, methoxy, and ethyl ester group attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-4-methoxy-2-methylnicotinate typically involves the esterification of 6-chloro-4-methoxy-2-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process. The reaction is optimized for large-scale production by using continuous flow reactors and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-methoxy-2-methylnicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 6-amino-4-methoxy-2-methylnicotinate or 6-thio-4-methoxy-2-methylnicotinate.

    Oxidation: Formation of 6-chloro-4-methoxy-2-methylnicotinic acid.

    Reduction: Formation of 6-chloro-4-methoxy-2-methylnicotinyl alcohol.

Scientific Research Applications

Ethyl 6-chloro-4-methoxy-2-methylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-methoxy-2-methylnicotinate involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can modulate various biochemical pathways.

Comparison with Similar Compounds

Ethyl 6-chloro-4-methoxy-2-methylnicotinate can be compared with other nicotinic acid derivatives such as:

  • Ethyl 2-chloro-6-methylnicotinate
  • Mthis compound
  • Ethyl 6-chloro-4-methoxy-2-methylpyridine-3-carboxylate

These compounds share similar structural features but differ in the position and nature of substituents, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

ethyl 6-chloro-4-methoxy-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H12ClNO3/c1-4-15-10(13)9-6(2)12-8(11)5-7(9)14-3/h5H,4H2,1-3H3

InChI Key

XRLRUMFXIAUZFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1OC)Cl)C

Origin of Product

United States

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